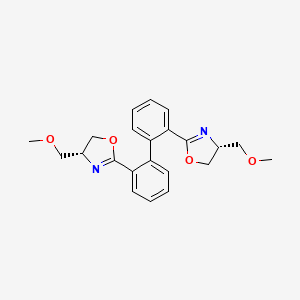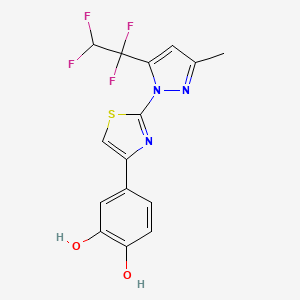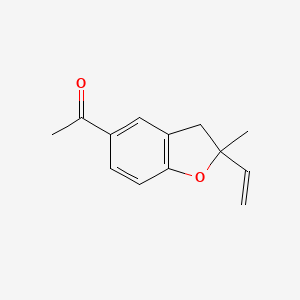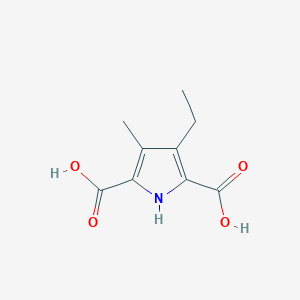
3-Ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid: is an organic compound with the molecular formula C9H11NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrrole with ethyl and methyl substituents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained in high yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to isolate the final product .
化学反応の分析
Types of Reactions: 3-Ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry: In chemistry, 3-Ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to investigate the role of pyrrole derivatives in biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development and as a pharmacological agent .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials .
作用機序
The mechanism of action of 3-Ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Pyrrole-2-carboxylic acid: Another pyrrole derivative with similar structural features but different substituents.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: A related compound with different ester groups.
Uniqueness: 3-Ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid is unique due to its specific ethyl and methyl substituents, which confer distinct chemical and physical properties. These differences make it valuable for specific applications and research studies .
特性
CAS番号 |
89909-58-0 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC名 |
3-ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-3-5-4(2)6(8(11)12)10-7(5)9(13)14/h10H,3H2,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
WPIKJFMJGVZEPL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=C1C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)-](/img/structure/B12886922.png)
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12886925.png)

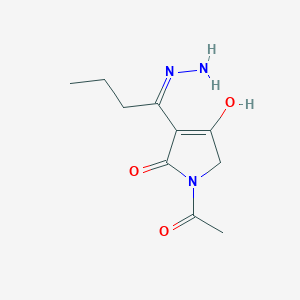

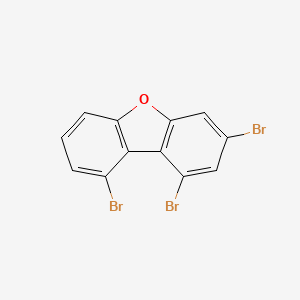
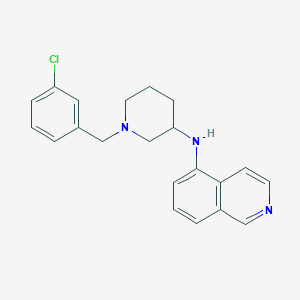
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B12886967.png)
